2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl-
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Overview
Description
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring, a dimethylaminoethyl group, and a phenylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-dimethylaminoethanol with a suitable furanone precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl and phenylamino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Known for its photoinitiating properties under LED light.
Bis(2-dimethylaminoethyl) ether: Used in coordination compounds for catalytic applications.
Uniqueness
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
78128-83-3 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[N-[2-(dimethylamino)ethyl]anilino]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C15H20N2O2/c1-12-14(11-19-15(12)18)17(10-9-16(2)3)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
InChI Key |
LIODHYNFRBYEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)N(CCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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